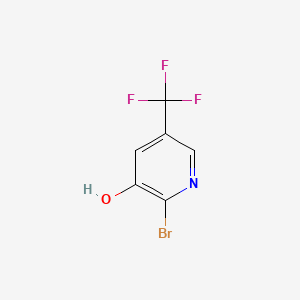

2-Bromo-5-(trifluoromethyl)pyridin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQSHFMHUSEYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716674 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-52-8 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Pyridin 3 Ol and Analogues

Strategic Approaches to Regioselective Functionalization of Pyridine (B92270) Rings

The pyridine ring is an electron-deficient heterocycle, which complicates electrophilic substitution reactions that are common for benzene (B151609) derivatives. youtube.comrsc.org Its reactivity towards electrophiles is low, and harsh conditions are often required, which can lead to a lack of selectivity. youtube.com Therefore, strategic approaches are necessary to control the position of incoming functional groups (regioselectivity).

Key strategies for the regioselective functionalization of pyridine rings include:

Directing Groups: The presence of pre-existing substituents on the pyridine ring profoundly influences the position of subsequent modifications. Electron-donating groups (EDGs), such as amino or hydroxyl groups, activate the ring and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the ring and direct incoming nucleophiles to the ortho and para positions. In the case of electrophilic attack on a deactivated ring, substitution, if it occurs, is generally directed to the meta position (C3/C5). youtube.com

Halogen-Dance Reactions: This involves the base-induced migration of a halogen atom to a more thermodynamically stable position, often enabling access to isomers that are difficult to synthesize directly.

Directed Ortho-Metalation (DoM): A powerful technique where a directing metalation group (DMG), such as an amide or a methoxy (B1213986) group, coordinates to an organolithium reagent, directing deprotonation (and subsequent electrophilic quench) to the adjacent ortho position.

Activation via N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the C2 and C4 positions for nucleophilic attack and the C3 and C5 positions for electrophilic attack, while also improving solubility and modifying the electronic properties of the ring. rsc.org

Hydrosilylation Activation: A modern approach involves the hydrosilylation of the pyridine ring, which converts it into a more nucleophilic N-silyl enamine intermediate. This activation strategy enables subsequent selective functionalization. chemrxiv.org

For a molecule like 2-Bromo-5-(trifluoromethyl)pyridin-3-ol, a synthetic plan would need to consider the directing effects of the hydroxyl (strong activator, ortho-, para-directing), and trifluoromethyl (strong deactivator, meta-directing) groups to sequentially or concurrently introduce the desired functionalities in the correct positions.

Methodologies for Introducing Bromine and Trifluoromethyl Substituents onto Pyridinols

The introduction of both a bromine atom and a trifluoromethyl group onto a pyridinol (a pyridine ring bearing a hydroxyl group) requires distinct chemical methods tailored to the unique reactivity of the heterocyclic system.

Electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring is generally sluggish. youtube.com However, the presence of a strongly activating hydroxyl group (-OH) on the pyridinol scaffold facilitates electrophilic attack. The hydroxyl group directs the incoming electrophile, in this case, the bromonium ion (Br⁺), to the positions ortho and para to itself.

For a pyridin-3-ol, the hydroxyl group at C3 would direct bromination to the C2, C4, and C6 positions. The challenge then becomes achieving selectivity for a single position, such as C2. This is often controlled by the steric hindrance and electronic influence of other substituents on the ring.

Common brominating agents and methods include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, though the activating effect of the hydroxyl group can sometimes render a catalyst unnecessary.

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used when Br₂ is too reactive or leads to side products. It is frequently employed in free-radical or electrophilic brominations.

Pyridinium (B92312) Tribromide (Py·HBr₃): A solid, stable, and easy-to-handle reagent that serves as a source of Br₂. youtube.com

Phosphorus Tribromide (PBr₃) and Bromine: A combination used for the bromination of certain pyridine derivatives, such as converting a pyridone to a bromo-pyridine.

A computational study has suggested that electrophilic aromatic bromination may proceed through an addition-elimination pathway rather than the traditionally taught mechanism. chemistryworld.com

Introducing the trifluoromethyl (-CF₃) group is a critical step in modern drug discovery, as this moiety can enhance metabolic stability, binding affinity, and lipophilicity. Direct trifluoromethylation of pyridines can be challenging, but several robust methods have been developed. nih.gov

Main approaches for trifluoromethylation include:

Radical Trifluoromethylation: Often employs reagents like trifluoroiodomethane (CF₃I) under photolytic or radical-initiator conditions. However, these reactions can suffer from a lack of regioselectivity. chemistryviews.org

Nucleophilic Trifluoromethylation: Utilizes nucleophilic CF₃ sources like the Ruppert-Prakash reagent (TMSCF₃) or trifluoroacetic acid in the presence of a silver catalyst. acs.org This approach is effective for pyridinium salts, targeting the C2 and C4 positions. acs.org

Electrophilic Trifluoromethylation: Employs electrophilic "CF₃⁺" reagents, such as Togni or Umemoto reagents. chemistryviews.orgrsc.org These are particularly useful for electron-rich aromatic and heteroaromatic systems.

Transition-Metal-Catalyzed Cross-Coupling: Reactions like the trifluoromethylation of halopyridines (e.g., bromo- or iodopyridines) using a copper or palladium catalyst with a CF₃ source are common. chemrxiv.orgjst.go.jp

A notable recent development for achieving C3-trifluoromethylation involves activating the pyridine ring via hydrosilylation, followed by reaction with an electrophilic CF₃ source like a Togni reagent. chemrxiv.orgchemistryviews.org This method provides high regioselectivity for the otherwise difficult-to-functionalize C3 position. chemistryviews.org

Table 1: Comparison of Selected Trifluoromethylation Reagents for Pyridine Systems

| Reagent Type | Example Reagent(s) | Typical Target Position(s) | Mechanism | Key Features |

|---|---|---|---|---|

| Electrophilic | Togni Reagents, Umemoto Reagents | C3 (with activation) | Electrophilic Attack | Broad scope, mild conditions. rsc.org |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | C2, C4 | Nucleophilic Attack | Effective on pyridinium salts. acs.org |

| Radical | Trifluoroiodomethane (CF₃I) | Mixture of C2, C3, C4 | Radical Attack | Often lacks regioselectivity. chemistryviews.org |

Reaction Pathway Analysis and Mechanistic Insights into 2-Bromo-5-(trifluoromethyl)pyridin-3-ol Synthesis

While a specific, published pathway for 2-Bromo-5-(trifluoromethyl)pyridin-3-ol was not found in the search results, a plausible synthetic route can be constructed based on established reactions for analogous structures. The synthesis would likely start from a pre-functionalized pyridine ring.

A hypothetical synthetic pathway could be:

Starting Material: 5-(trifluoromethyl)pyridin-3-ol. This starting material already contains two of the required substituents. The synthesis of such a compound might involve building the pyridine ring from a trifluoromethyl-containing precursor. jst.go.jp

Regioselective Bromination: The next step would be the selective bromination at the C2 position. The hydroxyl group at C3 is an ortho-, para-director, activating the C2, C4, and C6 positions for electrophilic substitution. The strong electron-withdrawing -CF₃ group at C5 deactivates the ring, particularly at the adjacent C4 and C6 positions. This electronic opposition enhances the relative reactivity of the C2 position, making it the most likely site for bromination.

Mechanism: The reaction would proceed via a standard electrophilic aromatic substitution mechanism. The lone pair on the pyridinol's oxygen atom donates electron density into the ring, stabilizing the sigma complex (also known as the arenium ion intermediate) formed upon attack by Br⁺ at the C2 position. The resulting intermediate is more stable than the one formed by attack at C4 or C6 due to the deactivating influence of the -CF₃ group. A subsequent deprotonation step restores aromaticity and yields the final product.

Another potential pathway could involve a Sandmeyer-type reaction from a corresponding aminopyridine, such as starting with 2-amino-5-(trifluoromethyl)pyridin-3-ol, followed by diazotization and subsequent bromination. google.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing any synthetic route is crucial for maximizing product yield and purity while minimizing side-product formation and simplifying purification. For the synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol, several parameters would need careful tuning.

Key optimization parameters include:

Solvent: The choice of solvent can influence reaction rates and selectivity. For bromination, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or aprotic polar solvents might be employed.

Temperature: Electrophilic brominations are often conducted at low temperatures (e.g., 0–5 °C) to control the reaction rate and prevent over-bromination or decomposition.

Reagent Stoichiometry: Using a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS) is critical to avoid the formation of di- or tri-brominated byproducts.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time, ensuring complete consumption of the starting material without significant product degradation.

Modern approaches to optimization increasingly use statistical methods like Design of Experiments (DoE) and Bayesian optimization, which allow for the simultaneous evaluation of multiple variables (temperature, concentration, stoichiometry) to rapidly identify the global optimum conditions. ucla.edu

Table 2: General Parameters for Optimization of a Pyridinol Bromination Step

| Parameter | Variable Range/Options | Purpose of Optimization |

|---|---|---|

| Brominating Agent | Br₂, NBS, Py·HBr₃ | Control reactivity, improve handling, and enhance selectivity. |

| Solvent | CH₂Cl₂, CHCl₃, CCl₄, Acetic Acid | Affect solubility of reagents and stabilize intermediates. |

| Temperature | -20 °C to Room Temperature | Minimize side reactions and control exothermic processes. |

| Catalyst | None, Lewis Acid (e.g., FeBr₃) | Enhance the electrophilicity of bromine if required. |

| Reaction Time | 30 minutes to 24 hours | Ensure reaction completion without product degradation. |

Development of Scalable Synthetic Routes for Preclinical and Academic Research Applications

Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process for academic or preclinical research introduces new challenges. A scalable route must be safe, cost-effective, reproducible, and environmentally conscious.

Considerations for developing a scalable synthesis include:

Cost and Availability of Raw Materials: Starting materials should be commercially available at a reasonable cost. A patent for a related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, highlights the importance of using readily available raw materials. google.com

Process Safety: Reagents that are highly toxic, explosive, or require extreme temperatures (very high or cryogenic) are generally avoided in large-scale synthesis. For example, using the solid pyridinium tribromide is often safer on a large scale than handling gaseous or liquid bromine. youtube.com

Reaction Work-up and Purification: The purification method must be amenable to large quantities. Chromatography is often avoided in favor of crystallization, distillation, or extraction where possible.

Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or use hazardous intermediates, continuous flow reactors offer significant advantages in safety, control, and scalability over traditional batch processing. ucla.edu Flow systems provide superior heat and mass transfer, allowing for safer operation and potentially higher yields and purity. ucla.edu

Waste Reduction: The ideal scalable process minimizes waste by having high atom economy, using catalytic rather than stoichiometric reagents, and employing recyclable solvents.

A robust, multi-step synthesis outlined in a patent for a similar structure demonstrates a scalable approach involving steps like nitration, reduction, and diazotization, which are common industrial processes. google.com

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available public research data specifically detailing the molecular and cellular mechanisms of action for the compound 2-Bromo-5-(trifluoromethyl)pyridin-3-ol in the context of Hypoxia-Inducible Factor 2 Alpha (HIF2α) inhibition.

The detailed investigation requested, including protein-ligand interactions, molecular binding modes, impact on gene expression, cellular pathway perturbations, and systems biology approaches, has been extensively documented for other known HIF-2α inhibitors, such as Belzutifan (MK-6482) and PT2385. nih.govresearchgate.netmedchemexpress.comresearchgate.netnih.govmedkoo.comnih.gov However, this body of research does not pertain to 2-Bromo-5-(trifluoromethyl)pyridin-3-ol.

The provided outline presumes a significant amount of specific research into the bioactivity of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol as a HIF2α inhibitor. Our search indicates that such specific research is not present in the available scientific literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this specific compound.

Biological Efficacy and Pharmacological Profiling of 2 Bromo 5 Trifluoromethyl Pyridin 3 Ol in Preclinical Models

In Vitro Evaluation in Disease-Relevant Cell Lines

No published studies were identified that assessed the in vitro effects of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol.

There is no available data from in vitro assays, such as MTT or other viability assays, to determine the anti-proliferative effects of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol on any cancer cell lines. Consequently, there are no IC₅₀ values or data on the induction of apoptosis (e.g., via caspase activation or DNA fragmentation assays) to report.

No information is available regarding the effect of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol on cancer cell migration or invasion, which are typically evaluated using assays such as wound healing or transwell migration assays.

In Vivo Efficacy Studies in Xenograft and Other Preclinical Animal Models

No in vivo studies using animal models, such as xenografts, have been published for 2-Bromo-5-(trifluoromethyl)pyridin-3-ol.

There is no data on the administration of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol in preclinical animal models to evaluate its therapeutic efficacy or its ability to inhibit tumor growth.

As no in vivo studies have been reported, there has been no analysis of biomarkers or target engagement for 2-Bromo-5-(trifluoromethyl)pyridin-3-ol in biological samples from preclinical models.

Specificity and Selectivity Profiling Against Off-Targets and Related Protein Families

There is no information available from selectivity panels or off-target screening assays to characterize the specificity and selectivity profile of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol.

Investigation of Pharmacodynamic Responses in Biological Systems

The primary mechanism of action identified for 2-Bromo-5-(trifluoromethyl)pyridin-3-ol in preclinical studies is its ability to modulate the activity of Hypoxia-Inducible Factor 2α (HIF-2α). google.com HIF-2α is a key transcription factor involved in the cellular response to low oxygen levels (hypoxia) and plays a significant role in various physiological and pathological processes, including angiogenesis and tumor progression. google.com

In vitro assays have demonstrated that 2-Bromo-5-(trifluoromethyl)pyridin-3-ol can effectively inhibit HIF-2α activity. google.com This inhibition is crucial in specific cancer models, such as clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) gene lead to the accumulation of HIF-α subunits, with HIF-2α being a primary oncogenic driver. google.com The compound's ability to counteract this activity marks it as a point of interest for further investigation.

The pharmacodynamic effects extend to the regulation of HIF-2α target genes. In preclinical models, treatment with 2-Bromo-5-(trifluoromethyl)pyridin-3-ol has been shown to modulate the expression of genes involved in cell proliferation, metabolism, and angiogenesis, processes that are often dysregulated in cancer.

Table 1: Summary of In Vitro Pharmacodynamic Activity

| Target | Assay Type | Observed Effect | Model System |

| HIF-2α | Biochemical Assay | Inhibition of Activity | Cell-free system |

| HIF-2α Target Genes | Gene Expression Analysis | Modulation of Expression | ccRCC cell lines |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 5 Trifluoromethyl Pyridin 3 Ol Derivatives

Systematic Chemical Modification of the Pyridine (B92270) Core and Substituents (Bromine, Trifluoromethyl, Hydroxyl)

In typical medicinal chemistry programs, the structural components of a lead compound like 2-Bromo-5-(trifluoromethyl)pyridin-3-ol would be systematically modified to explore the structure-activity relationship (SAR).

Pyridine Core: Modifications could involve altering the position of the substituents or introducing additional groups to the pyridine ring to understand the spatial and electronic requirements for biological activity.

Bromine Atom: The bromine at the 2-position is a key feature. It could be replaced by other halogens (e.g., chlorine, fluorine) to probe the effect of halogen size and electronegativity on activity. Furthermore, it could be utilized as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of other functional groups, such as alkyl, aryl, or heteroaryl moieties.

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF₃) group at the 5-position significantly influences the electronic properties of the pyridine ring. Its impact on metabolic stability and lipophilicity is a critical aspect of its function in many bioactive molecules. researchgate.netmdpi.com SAR studies would involve replacing it with other electron-withdrawing groups (e.g., nitro, cyano) or alkyl groups to assess its role in target binding and pharmacokinetic properties.

Hydroxyl Group: The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, which is often crucial for interaction with biological targets. It can also be a site for metabolic modification. Modifications would include etherification, esterification, or replacement with other functional groups like an amino or thiol group to evaluate the importance of its hydrogen-bonding capacity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Once a series of analogues of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol is synthesized and their biological activities are determined, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These mathematical models correlate the variation in biological activity with changes in the physicochemical properties of the compounds.

For a series of derivatives, relevant molecular descriptors would be calculated, including:

Electronic Descriptors: Hammett constants, dipole moment, and atomic charges to quantify the electronic effects of substituents.

Steric Descriptors: Molar refractivity, Taft steric parameters, and van der Waals volume to describe the size and shape of the molecules.

Hydrophobic Descriptors: LogP or clogP to represent the lipophilicity of the compounds.

A typical QSAR study would involve using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to generate an equation that predicts the biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = alogP + bσ + c*Es + d

where IC₅₀ is the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined from the regression analysis. Such models are valuable for predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. biosynth.comtcichemicals.com

Computational Chemistry Approaches for Lead Optimization and De Novo Design

Computational chemistry provides powerful tools for lead optimization and the de novo design of new molecules. googleapis.com For derivatives of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol, these approaches would be instrumental.

Molecular Docking: If the biological target is known, molecular docking simulations can predict the binding mode and affinity of the analogues within the target's active site. This can help rationalize the observed SAR and guide the design of new derivatives with improved interactions.

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the desired activity.

De Novo Design: Algorithms can be used to design novel molecules that fit the steric and electronic constraints of a target's binding site, potentially leading to the discovery of entirely new chemical scaffolds.

Rational Design and Synthesis of Analogues with Modified Target Affinity and Selectivity

The insights gained from SAR, QSAR, and computational studies would converge in the rational design and synthesis of new analogues with improved properties. nih.govmdpi.com The goal is to enhance target affinity and selectivity over other related biological targets to minimize potential off-target effects.

For example, if docking studies suggest a nearby hydrophobic pocket in the target protein, analogues with lipophilic substituents introduced at the bromine position could be designed. If a hydrogen bond is predicted to be crucial, modifications to the hydroxyl group would be carefully considered to maintain or enhance this interaction. The synthesis of these rationally designed compounds would then be carried out to test the guiding hypotheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-(trifluoromethyl)pyridin-3-ol, and what are their key challenges?

- Answer : The compound is typically synthesized via halogenation of pyridine precursors. For example, bromination at the 2-position and trifluoromethylation at the 5-position can be achieved using brominating agents (e.g., NBS) and trifluoromethyl sources (e.g., CF₃Cu) under controlled conditions . A major challenge is avoiding over-halogenation and ensuring regioselectivity. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >98% purity .

Q. How is the compound characterized to confirm its structural integrity?

- Answer : Key characterization methods include:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine and CF₃ group positions) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 258.93 for C₆H₃BrF₃NO) .

- X-ray Crystallography : For unambiguous structural confirmation, though limited data exists for this specific compound .

Q. What are the recommended storage conditions to ensure stability?

- Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (Ar/N₂) at –20°C. Degradation products (e.g., dehalogenated derivatives) can form if exposed to humidity or elevated temperatures .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of bromine and trifluoromethyl groups onto the pyridine ring?

- Answer : Regioselectivity is influenced by:

- Directing Groups : The hydroxyl group at the 3-position directs electrophilic substitution to the 2- and 5-positions.

- Reaction Conditions : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during bromination .

- Computational Modeling : DFT calculations predict electron density distribution, guiding optimal reaction pathways .

- Challenge : Competing reactions at the 4-position may occur if steric or electronic factors are not optimized .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Answer : Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from:

- Tautomerism : The hydroxyl group can tautomerize, altering spectral profiles. Use D₂O exchange experiments to identify labile protons .

- Impurity Interference : Cross-validate with orthogonal techniques (e.g., IR for functional groups, X-ray for crystal packing effects) .

- Dynamic Effects : Variable-temperature NMR to detect conformational flexibility .

Q. How does the compound behave under catalytic coupling conditions (e.g., Suzuki-Miyaura)?

- Answer : The bromine atom at the 2-position is reactive in cross-coupling reactions. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for high yields in aryl-aryl couplings .

- Solvent Effects : Use DMF/H₂O mixtures to enhance solubility of polar intermediates.

- Side Reactions : Competing protodeboronation or CF₃ group displacement requires careful monitoring via TLC/MS .

Methodological Challenges and Solutions

Q. What computational methods are used to predict the reactivity of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol in medicinal chemistry applications?

- Answer :

- Docking Studies : Molecular docking with target proteins (e.g., kinases) to assess binding affinity.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties influenced by the CF₃ group’s lipophilicity .

- Quantum Mechanics : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Q. How to mitigate hydrolysis of the trifluoromethyl group during prolonged reactions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。